1,4-Diisocyanobenzene

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Researchers requiring rigid linear diisocyanides for coordination polymers and MOFs frequently encounter batch inconsistency and isomer contamination. 1,4-Diisocyanobenzene resolves this through its para-substituted linear architecture, essential for well-ordered 1D coordination chains and defined self-assembled monolayers. • Defined single-molecule conductance: 3×10⁻³ G₀ - lowest tunneling barrier among tested aryl diisocyanides (TPDI > BPDI > 1,4-PDI) • Preferential adsorption on Ni/Cu surfaces vs. terephthalic acid; terminal -NC binding leaves a reactive group available for subsequent coupling • ≥97% purity; stored at 2-8°C under inert gas; shipped under wet ice

Molecular Formula C8H4N2
Molecular Weight 128.13 g/mol
CAS No. 935-16-0
Cat. No. B1227560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diisocyanobenzene
CAS935-16-0
Synonyms1,4-phenylene diisocyanide
1,4-phenylenediisocyanide
Molecular FormulaC8H4N2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=C(C=C1)[N+]#[C-]
InChIInChI=1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
InChIKeyIXACFSRTSHAQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diisocyanobenzene Technical Baseline


1,4-Diisocyanobenzene (CAS 935-16-0), also known as 1,4-phenylene diisocyanide, is an organic compound featuring a rigid, linear, conjugated structure with two terminal isocyanide (-NC) functional groups . This molecular architecture confers distinctive binding properties, particularly the ability to form stable metal-isocyanide bonds through the carbon atom [1]. It serves as a versatile building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies, with applications spanning molecular electronics, catalysis, and biomedical research [2].

1,4-Diisocyanobenzene Substitution Risks


Within the class of aromatic diisocyanides, 1,4-diisocyanobenzene is often compared to its close analog, 1,3-diisocyanobenzene, and its nitrile counterpart, 1,4-dicyanobenzene. However, substitution is not trivial due to quantifiable differences in molecular geometry and electronic properties. The 1,4- (para) substitution pattern enforces a rigid, linear molecular axis crucial for forming one-dimensional coordination polymers and well-defined self-assembled monolayers (SAMs) [1]. In contrast, the 1,3- (meta) isomer introduces a kink that disrupts long-range order [2]. Furthermore, the isocyanide group itself exhibits significantly higher nucleophilicity and stronger binding in halogen bond (HaB) interactions compared to the nitrile group, leading to different supramolecular architectures and electronic properties [3]. These structural and electronic disparities translate directly into divergent performance in applications like molecular electronics, surface functionalization, and catalysis, making the selection of the correct compound a critical scientific decision.

1,4-Diisocyanobenzene Performance Evidence


Halogen Bond Strength vs. Dicyanobenzene

A direct head-to-head crystallographic and computational study compared 1,4-diisocyanobenzene and its nitrile analog, 1,4-dicyanobenzene. The diisocyanide exhibits stronger halogen bonding to the 1,3,5-triiodotrifluorobenzene (1,3,5-FIB) donor, as evidenced by a shorter interaction distance and a larger charge transfer component. The difference is quantified by a higher binding energy for the diisocyanide complex compared to the dinitrile complex in an isostructural environment [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Tunneling Barrier vs. Extended Diisocyanides

A comparative study on gold nanoparticle films linked by different aryl diisocyanides reveals that 1,4-PDI forms conductive oligomer bridges with a significantly lower electron tunneling barrier compared to its extended analogs, 4,4′-biphenyldiisocyanide (BPDI) and 4,4″-terphenyldiisocyanide (TPDI). The tunneling barrier was found to increase in the order TPDI > BPDI > 1,4-PDI, establishing a clear hierarchy in electron transport efficiency for these molecular wires [1].

Molecular Electronics Nanotechnology Surface Science

Preferential Adsorption on Ni and Cu

In a direct competitive adsorption study, equimolar solutions of 1,4-phenylene diisocyanide (PDI) and terephthalic acid (TA) were exposed to Ni, Cu, and Pt surfaces. X-ray photoelectron spectroscopy (XPS) confirmed the preferential adsorption of PDI over TA on both Ni and Cu substrates. Furthermore, PM-IRRAS analysis revealed that PDI adsorbs in a terminal fashion via a single isocyanide group on Ni and Cu, leaving the other isocyanide available for further coupling .

Surface Functionalization Nanocomposites Metal-Organic Interfaces

Single-Molecule Junction Conductance

A direct comparison of single-molecule conductance using mechanically controllable break junction (MCBJ) techniques revealed a stark difference between the isocyanide and nitrile analogs. An Au/1,4-diisocyanobenzene/Au junction anchored via the Au-CN bond exhibited a well-defined conductance value of 3 × 10⁻³ G₀ (where G₀ = 2e²/h). In contrast, an Au/1,4-dicyanobenzene/Au junction, anchored via the Au-NC bond, did not show any well-defined conductance values, preventing reliable quantification [1].

Molecular Electronics Single-Molecule Conductance Nanoelectronics

Layer-by-Layer Film Growth with Cobalt

In a study on self-assembled multilayer thin films, alternate immersion of substrates in CoCl₂ and 1,4-diisocyanobenzene (DiCNB) solutions resulted in uniform film growth with a consistent increase in thickness with each additional Co-DiCNB layer. This layer-by-layer growth was confirmed by ellipsometry and UV-vis spectroscopy, demonstrating the compound's ability to form well-ordered, dense films [1].

Thin Films Coordination Chemistry Surface Engineering

1,4-Diisocyanobenzene Key Applications


Molecular Electronic Junctions

When designing single-molecule junctions or conductive nanoparticle films, 1,4-diisocyanobenzene is the preferred choice over 1,4-dicyanobenzene or longer aryl diisocyanides. Its well-defined conductance (3 × 10⁻³ G₀) [1] and lowest tunneling barrier among tested analogs (TPDI > BPDI > 1,4-PDI) [2] provide quantifiable advantages in achieving reliable, high-conductance nanoscale interconnects.

Halogen-Bonded Crystal Engineering

For projects requiring strong, directional halogen bonds in crystal lattices or supramolecular assemblies, 1,4-diisocyanobenzene offers a quantifiably superior interaction profile compared to its dinitrile counterpart. The stronger binding and higher charge transfer with halogen bond donors like 1,3,5-FIB [1] enable the construction of more robust and predictable architectures.

Ni and Cu Surface Functionalization

In applications requiring the stable functionalization of Ni or Cu surfaces—such as in metal-filled polymer composites or corrosion protection—1,4-phenylene diisocyanide (PDI) is a demonstrably better choice than terephthalic acid (TA). It adsorbs preferentially from equimolar solutions [1] and adopts a terminal bonding configuration that leaves a reactive isocyanide group available for subsequent coupling or cross-linking.

Coordination Multilayer Thin Films

When building metal-organic thin films via sequential adsorption, 1,4-diisocyanobenzene provides a reliable route to uniform, layer-by-layer growth with cobalt ions [1]. This method offers a well-characterized alternative to other self-assembly chemistries, enabling precise control over film thickness and composition.

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